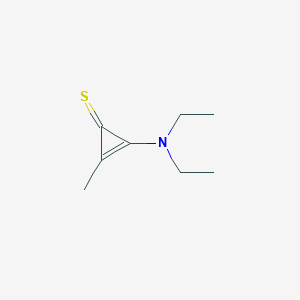
2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- is a complex organic compound characterized by a cyclopropene ring with a thione group and additional substituents including a diethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the cyclopropene ring and the incorporation of the thione group. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes multiple steps such as precursor preparation, cyclization, and purification. The use of advanced techniques like chromatography and crystallization is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the thione group to a thiol group.
Substitution: This reaction involves the replacement of one substituent with another, which can occur at the diethylamino or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the thione group and the cyclopropene ring, which can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropene-1-thione: A simpler analog without the diethylamino and methyl groups.
2-Methyl-2-cyclopropene-1-thione: Similar structure with a methyl group but lacking the diethylamino group.
2-Cyclopropene-1-thione, 2-[(1,1-dimethylethyl)thio]-3-(ethylthio): Contains additional thio groups and different substituents.
Uniqueness
2-Cyclopropene-1-thione, 2-(diethylamino)-3-methyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
91295-98-6 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(diethylamino)-3-methylcycloprop-2-ene-1-thione |
InChI |
InChI=1S/C8H13NS/c1-4-9(5-2)7-6(3)8(7)10/h4-5H2,1-3H3 |
InChI Key |
LFTVUNGQVCJTAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


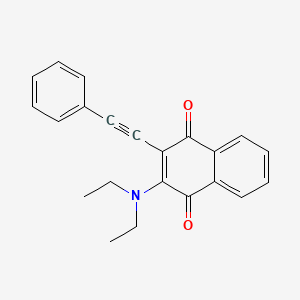
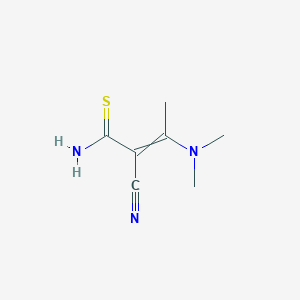

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)
![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
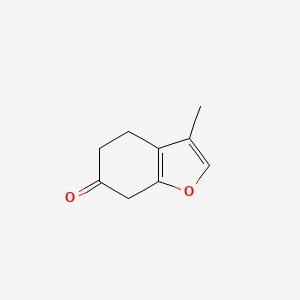
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)
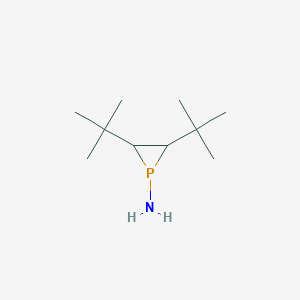

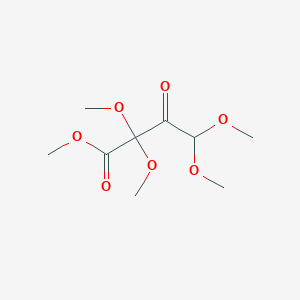
![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
